N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride
Description
Properties
IUPAC Name |
3-N-piperidin-4-yl-1H-1,2,4-triazole-3,5-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-6-11-7(13-12-6)10-5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H4,8,10,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNSUJFJOSGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NNC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. One common method is the reductive amination of piperidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Biological Activities
N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is part of a class of 1,2,4-triazole derivatives known for their diverse biological activities:
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its structural similarity to known antimicrobial agents suggests potential effectiveness in treating infections .
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell growth. The presence of the piperidine moiety may enhance its interaction with biological targets involved in cancer proliferation pathways .
Anti-inflammatory Effects
Studies have indicated that compounds containing triazole rings can exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
Material Science Applications
The unique properties of this compound extend beyond biological applications:
Coordination Chemistry
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic and optical properties .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential in encapsulating nanoparticles and modifying their surfaces to enhance stability and functionality .
Mechanism of Action
The mechanism of action of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Pharmacological Features
Key Findings
1H-1,2,4-Triazole-3,5-diamine: Exhibits high inhibitory activity against HHEM, as determined by virtual screening .
N5-(Piperidin-4-yl) Variant: The piperidinyl group may enhance binding through hydrophobic interactions or hydrogen bonding, though specific affinity data are unavailable. The dihydrochloride salt improves aqueous solubility, a critical advantage for in vivo applications compared to non-salt forms.
2-Ethyl-1,3,4-oxadiazole :
- A top DNMT inhibitor with a distinct 1,3,4-oxadiazole core .
- Demonstrates the importance of 5-membered heterocycles in epigenetic drug design but differs in target selectivity.
Mechanistic Insights
- 5-Membered Rings : Both triazole and oxadiazole cores are prioritized in virtual screening due to their optimal geometry for enzyme binding .
Biological Activity
N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves microwave-assisted methods that enhance reaction efficiency and yield. The compound features a piperidinyl ring linked to a 1H-1,2,4-triazole moiety via a propanamide structure. The tautomeric nature of the triazole ring allows for various structural conformations that may influence its biological properties .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer activity. For instance, a study highlighted the design and synthesis of hydroxamic acid-based histone deacetylase inhibitors featuring a 4-piperidin-4-yl-triazole core. These compounds demonstrated excellent inhibition rates against histone deacetylases (HDACs), particularly HDAC6, with some compounds achieving over 90% inhibition at concentrations as low as 1 μM .
Additionally, other studies have shown that triazole derivatives can lead to cell cycle arrest and apoptosis in various cancer cell lines. For example, specific derivatives were noted for their ability to significantly delay the cell cycle in HT29 cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness against a range of pathogenic bacteria and fungi. In vitro evaluations demonstrated that certain triazoles exhibit high activity against Staphylococcus aureus and other strains at minimal inhibitory concentrations (MIC) lower than those of standard antibiotics .
Antioxidant Activity
The antioxidant properties of triazoles are also noteworthy. Some derivatives have been reported to exhibit significant radical scavenging activities comparable to well-known antioxidants like ascorbic acid. For instance, specific triazole compounds demonstrated IC50 values in DPPH assays that indicate strong potential for mitigating oxidative stress in biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Modulation : Triazoles can interfere with cell cycle progression at various checkpoints, leading to growth arrest in cancer cells.
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
Q & A
Q. Table 1. Key Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 292.2 g/mol | |
| Solubility (H₂O) | 10 mg/mL (pH 7.4) | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Melting Point | 202–205°C (decomposes) |
Q. Table 2. Toxicity Profile Comparison
| Parameter | N⁵-(Piperidin-4-yl) Derivative | Guanazole |
|---|---|---|
| LD₅₀ (Mouse, IV) | Not reported | 8.62 g/kg |
| Mutagenicity (Ames Test) | Negative | Positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
